1,6-DI-O-Phosphono-D-allitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-DI-O-Phosphono-D-Allitol is a small molecule belonging to the class of organic compounds known as monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. The molecular formula of this compound is C6H16O12P2, and it has a molecular weight of 342.132 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-DI-O-Phosphono-D-Allitol typically involves the phosphorylation of D-allitol, a sugar alcohol. The reaction conditions often include the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH to ensure the selective phosphorylation at the 1 and 6 positions of the D-allitol molecule .
Industrial Production Methods: Industrial production of this compound may involve enzymatic processes where specific enzymes catalyze the phosphorylation of D-allitol. This method is advantageous due to its specificity and mild reaction conditions, which reduce the formation of by-products and improve yield .
Chemical Reactions Analysis
Types of Reactions: 1,6-DI-O-Phosphono-D-Allitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate groups can be reduced to form phosphonates.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce phosphonates .
Scientific Research Applications
1,6-DI-O-Phosphono-D-Allitol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand the mechanisms of phosphorylation and dephosphorylation.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1,6-DI-O-Phosphono-D-Allitol involves its interaction with specific enzymes that catalyze phosphorylation and dephosphorylation reactions. These enzymes recognize the phosphate groups and facilitate the transfer of phosphate groups to or from other molecules. This process is crucial in various metabolic pathways, including energy production and signal transduction .
Comparison with Similar Compounds
- 1,6-DI-O-Phosphono-D-Mannitol
- 1,6-DI-O-Phosphono-D-Glucitol
- 1,6-DI-O-Phosphono-D-Fructose
Comparison: 1,6-DI-O-Phosphono-D-Allitol is unique due to its specific stereochemistry and the position of the phosphate groups. Compared to similar compounds, it has distinct reactivity and interaction with enzymes, making it valuable in specific biochemical and industrial applications .
Properties
Molecular Formula |
C6H16O12P2 |
---|---|
Molecular Weight |
342.13 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4+,5-,6+ |
InChI Key |
WOYYTQHMNDWRCW-FBXFSONDSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.